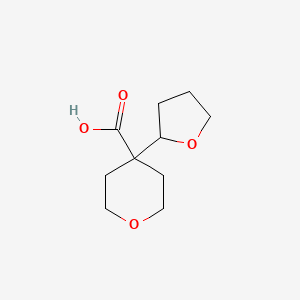

4-(Oxolan-2-yl)oxane-4-carboxylic acid

Description

Properties

IUPAC Name |

4-(oxolan-2-yl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)10(3-6-13-7-4-10)8-2-1-5-14-8/h8H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLHPJYOPBLVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2(CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid typically involves the reaction of tetrahydrofuran with a suitable carboxylic acid derivative under controlled conditions. One common method includes the use of a catalyst to facilitate the ring-opening and subsequent formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Oxolan-2-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The oxane and oxolan rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-(Oxolan-2-yl)oxane-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme and altering metabolic pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Variations on the Oxane Ring

The primary structural analogs differ in the substituent at the 4-position of the oxane ring:

Key Insights :

- Electron-withdrawing groups (e.g., Cl, F) lower the pKa of the carboxylic acid, enhancing solubility in polar solvents .

- Aromatic substituents (e.g., phenyl derivatives) introduce π-π stacking capabilities, influencing crystallinity and binding to aromatic biological targets .

- Heteroatom-containing groups (e.g., oxolane, pyridine) modulate lipophilicity and hydrogen-bonding capacity, affecting membrane permeability and bioactivity .

Physicochemical Properties

| Property | This compound | 4-(3-Chlorophenyl) Derivative | 4-(4-Methoxyphenyl) Derivative |

|---|---|---|---|

| Molecular Weight | ~230.23 g/mol | ~254.68 g/mol | ~248.26 g/mol |

| LogP (Predicted) | 0.8–1.2 | 2.5–3.0 | 1.8–2.2 |

| Aqueous Solubility | Moderate (10–20 mg/mL) | Low (<5 mg/mL) | Moderate (5–10 mg/mL) |

| Hydrogen-Bond Donors/Acceptors | 1/5 | 1/4 | 1/5 |

Biological Activity

4-(Oxolan-2-yl)oxane-4-carboxylic acid, a compound with the chemical formula C8H14O4, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H14O4

- Molecular Weight : 174.19 g/mol

- CAS Number : 2137817-32-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the oxolane ring contributes to its structural stability and facilitates interactions with cellular receptors.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of bioactive molecules.

- Antioxidant Activity : The presence of carboxylic acid groups suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Moderate |

| Fungi | Effective |

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. In vitro studies on cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation.

- Cell Lines Tested :

- B16 Melanoma Cells : Induced significant apoptosis.

- MCF-7 Breast Cancer Cells : Inhibited proliferation by up to 50% at higher concentrations.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting promising antibacterial properties. -

Anticancer Research :

In a controlled study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potential for further development as an anticancer agent.

Q & A

Q. What synthetic routes are commonly employed for 4-(Oxolan-2-yl)oxane-4-carboxylic acid, and how do catalytic systems influence efficiency?

Synthesis typically involves condensation of aldehydes with aminopyridine derivatives, followed by cyclization. Palladium or copper catalysts (e.g., Pd(OAc)₂) in solvents like DMF or toluene enhance cross-coupling efficiency and regioselectivity. For example, Pd-mediated cyclization at 80–120°C is effective for analogous bicyclic carboxylic acids . Solvent polarity (e.g., DMF vs. toluene) impacts reaction kinetics and byproduct profiles.

Q. Which analytical methods are critical for confirming structural integrity and purity?

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) verifies bicyclic scaffold and substituent positions.

- IR spectroscopy confirms carboxylic acid (-COOH, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups.

- High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ matching calculated m/z).

- HPLC-UV (λ = 210–254 nm) ensures >95% purity .

Q. What safety protocols are essential for handling this compound?

- Use fume hoods to avoid inhalation of aerosols .

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Store in sealed containers under inert gas (N₂/Ar) at 2–8°C .

- Dispose of waste via licensed hazardous contractors .

Advanced Research Questions

Q. How can stereoselectivity at the 4-position be optimized to minimize diastereomer formation?

Chiral catalysts (e.g., (R)-BINAP-Pd) induce enantiomeric excess (>80%) in related oxane derivatives . Lowering reaction temperatures (-20°C) and using non-polar solvents (e.g., DCM) reduce racemization during carboxylation. Asymmetric hydrogenation or enzymatic resolution may further refine stereochemical outcomes .

Q. How do researchers resolve discrepancies in hydrolytic stability data under physiological conditions?

Conduct controlled stress tests:

- Incubate the compound in buffers (pH 2–10) at 37°C.

- Monitor degradation via LC-MS to identify hydrolysis byproducts (e.g., oxolane ring opening).

- Compare Arrhenius plots to extrapolate shelf-life . Kinetic isotope effects (KIEs) differentiate acid/base-catalyzed mechanisms .

Q. What structural modifications enhance binding affinity to target enzymes?

- Electron-withdrawing groups (-F, -NO₂) at the oxolane 2-position improve hydrogen bonding with catalytic residues.

- Alkyl substituents (e.g., -CH₃) increase lipophilicity for membrane penetration.

- X-ray crystallography and molecular dynamics (MD) simulations validate binding modes and conformational flexibility .

Methodological Considerations

- Contradiction Analysis : When stability or reactivity data conflict, replicate experiments under standardized conditions (e.g., fixed pH, temperature) and use orthogonal analytical techniques (e.g., NMR + HPLC) for validation .

- Experimental Design : For multi-step syntheses, employ design-of-experiments (DoE) to optimize parameters (catalyst loading, solvent ratios) and minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.